Cas no 105769-55-9 (Carbamic acid, (2-oxohexyl)-, phenylmethyl ester)

Carbamic acid, (2-oxohexyl)-, phenylmethyl ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, (2-oxohexyl)-, phenylmethyl ester
- EN300-797185
- benzyl N-(2-oxohexyl)carbamate
- 105769-55-9
-
- インチ: InChI=1S/C14H19NO3/c1-2-3-9-13(16)10-15-14(17)18-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)
- InChIKey: IOSSJIHAUOEAEE-UHFFFAOYSA-N
- SMILES: CCCCC(=O)CNC(=O)OCC1=CC=CC=C1
計算された属性
- 精确分子量: 249.13649347g/mol
- 同位素质量: 249.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 8
- 複雑さ: 260
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 55.4Ų
Carbamic acid, (2-oxohexyl)-, phenylmethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797185-1.0g |
benzyl N-(2-oxohexyl)carbamate |
105769-55-9 | 95% | 1.0g |
$699.0 | 2024-05-22 | |
Enamine | EN300-797185-0.05g |
benzyl N-(2-oxohexyl)carbamate |
105769-55-9 | 95% | 0.05g |
$587.0 | 2024-05-22 | |
Enamine | EN300-797185-0.25g |
benzyl N-(2-oxohexyl)carbamate |
105769-55-9 | 95% | 0.25g |
$642.0 | 2024-05-22 | |
Enamine | EN300-797185-2.5g |
benzyl N-(2-oxohexyl)carbamate |
105769-55-9 | 95% | 2.5g |
$1370.0 | 2024-05-22 | |
Enamine | EN300-797185-10.0g |
benzyl N-(2-oxohexyl)carbamate |
105769-55-9 | 95% | 10.0g |
$3007.0 | 2024-05-22 | |
Enamine | EN300-797185-0.5g |
benzyl N-(2-oxohexyl)carbamate |
105769-55-9 | 95% | 0.5g |
$671.0 | 2024-05-22 | |
Enamine | EN300-797185-0.1g |
benzyl N-(2-oxohexyl)carbamate |
105769-55-9 | 95% | 0.1g |
$615.0 | 2024-05-22 | |
Enamine | EN300-797185-5.0g |
benzyl N-(2-oxohexyl)carbamate |
105769-55-9 | 95% | 5.0g |
$2028.0 | 2024-05-22 |
Carbamic acid, (2-oxohexyl)-, phenylmethyl ester 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Carbamic acid, (2-oxohexyl)-, phenylmethyl esterに関する追加情報
Carbamic Acid, (2-Oxohexyl)-, Phenylmethyl Ester (CAS No. 105769-55-9)
Carbamic acid, (2-oxohexyl)-, phenylmethyl ester is a chemical compound with the CAS registry number 105769-55-9. This compound belongs to the class of carbamates, which are widely used in various industrial and agricultural applications. The molecule consists of a carbamic acid group attached to a phenylmethyl ester moiety and a 2-oxohexyl chain. Its structure makes it a versatile compound with potential applications in polymer chemistry, pharmaceuticals, and materials science.
The synthesis of carbamic acid, (2-oxohexyl)-, phenylmethyl ester typically involves the reaction of an appropriate alcohol with an isocyanate group. This reaction is well-documented in organic chemistry and is often carried out under controlled conditions to ensure high yields and purity. The compound's stability and reactivity make it a valuable intermediate in the production of more complex molecules.
Recent studies have explored the use of carbamic acid derivatives in advanced materials such as polyurethanes and thermoplastic elastomers. These materials are known for their excellent mechanical properties and resistance to environmental factors, making them ideal for automotive and aerospace applications. The incorporation of the 2-oxohexyl group into the molecule enhances its compatibility with other polymer systems, potentially leading to improved performance characteristics.
In the field of pharmaceuticals, carbamic acid derivatives have shown promise as bioisosteres for amide groups in drug molecules. This substitution can lead to improved pharmacokinetic profiles, including enhanced solubility and bioavailability. Researchers have also investigated the use of these compounds in targeted drug delivery systems, where their unique chemical properties can be exploited to develop more effective therapeutic agents.
The environmental impact of carbamic acid, (2-oxohexyl)-, phenylmethyl ester has been a topic of interest in recent years. Studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms. Preliminary findings suggest that the compound undergoes rapid hydrolysis under certain conditions, reducing its persistence in the environment. However, further research is needed to fully understand its ecological implications.
The application of computational chemistry techniques has provided new insights into the molecular properties of carbamic acid derivatives. Quantum mechanical calculations have been used to predict their reactivity and stability under various conditions. These computational models are increasingly being integrated with experimental data to accelerate the discovery of novel materials and drugs.
In conclusion, carbamic acid, (2-oxohexyl)-, phenylmethyl ester (CAS No. 105769-55-9) is a multifaceted compound with significant potential across diverse industries. Its unique chemical structure enables a wide range of applications, from advanced materials to pharmaceuticals. As research continues to uncover new uses and improve synthesis methods, this compound is likely to play an increasingly important role in modern chemistry.
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